molecular formula C9H8Cl3NO B8339780 2,6-dichloro-N-(2-chloroethyl)benzamide

2,6-dichloro-N-(2-chloroethyl)benzamide

Cat. No.: B8339780
M. Wt: 252.5 g/mol
InChI Key: KVLJZNHXTJUUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-(2-chloroethyl)benzamide (CID 101439 ) is a benzamide derivative supplied as a chemical reagent for research applications. Benzamides are a significant class of compounds in medicinal chemistry, often serving as key intermediates in organic synthesis and pharmaceutical development . While specific biological data for this compound is limited, its structure, featuring a 2,6-dichlorobenzamide core, is closely related to other documented benzamide compounds used in scientific research . The 2-chloroethyl side chain may provide a reactive site for further chemical modifications, making this compound a potential building block for constructing more complex molecules for various investigative purposes. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

2,6-dichloro-N-(2-chloroethyl)benzamide

InChI

InChI=1S/C9H8Cl3NO/c10-4-5-13-9(14)8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14)

InChI Key

KVLJZNHXTJUUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Benzamide Derivatives

Compound Name Substituent on Amide Nitrogen Molecular Weight Key Properties/Applications Evidence ID
2,6-Dichloro-N-(2-chloroethyl)benzamide 2-Chloroethyl 277.56 g/mol† Synthetic intermediate; potential agrochemical N/A‡
2-Chloro-N-(2,6-dichlorophenyl)benzamide (N26DCP2CBA) 2,6-Dichlorophenyl 295.13 g/mol Crystallographically characterized; trans-amide conformation
2,6-Dichloro-N-(4-methylphenyl)benzamide 4-Methylphenyl 280.15 g/mol Dihedral angle = 60.9°; chain-forming N–H⋯O hydrogen bonds
Fluopicolide 3-Chloro-5-(trifluoromethyl)pyridinylmethyl 383.62 g/mol Systemic fungicide; targets oomycetes
GDC046 2-(Cyclopropanecarboxamido)pyridin-4-yl 350.20 g/mol Kinase inhibitor; high selectivity and oral bioavailability

†Calculated based on formula C₉H₇Cl₃NO.

Key Observations:

Substituent Effects on Conformation :

  • In N26DCP2CBA , the amide oxygen is syn to the ortho-chloro group on the benzoyl ring, a feature shared with analogs like 2-chloro-N-phenylbenzamide .
  • 2,6-Dichloro-N-(4-methylphenyl)benzamide exhibits a larger dihedral angle (60.9°) between benzene rings compared to 2,6-dichloro-N-phenylbenzamide (48.5° and 65.1° in two molecules), suggesting substituent-dependent planarity .

Functional Group Impact on Applications :

  • Fluopicolide ’s pyridinylmethyl group enhances systemic activity in plants, whereas the 2-chloroethyl group in the target compound may favor reactivity in synthetic pathways .
  • GDC046 ’s cyclopropanecarboxamido-pyridinyl substituent optimizes kinase selectivity, highlighting the role of nitrogen-containing heterocycles in drug design .

Stability and Degradation

  • Fluopicolide degrades rapidly in plants to 2,6-dichlorobenzamide (M-01), which lacks established maximum residue limits (MRLs) due to its transient nature .

Spectroscopic and Crystallographic Trends

  • 1H NMR Shifts: The target compound’s 2-chloroethyl group would likely produce δ ~3.5–4.0 ppm for CH₂Cl, similar to N-(2-aminoethyl)-2,6-dichloro-N-(4-chlorophenyl)benzamide (δ 4.06 ppm for CH₂Cl) . Aromatic protons in 2,6-dichlorobenzamides typically resonate at δ 7.4–7.6 ppm, as seen in compound 33 .
  • Hydrogen Bonding :

    • N26DCP2CBA forms N–H⋯O bonds linking molecules into chains, a pattern also observed in 2,6-dichloro-N-(4-methylphenyl)benzamide .

Preparation Methods

Acylation of 2,6-Dichlorobenzoyl Chloride with 2-Chloroethylamine

The most direct route involves the reaction of 2,6-dichlorobenzoyl chloride with 2-chloroethylamine in the presence of a base. This method, adapted from protocols in [EP0594179A1], proceeds via nucleophilic acyl substitution (Figure 1). The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.

Reaction Conditions:

  • Solvent: Anhydrous toluene or dichloromethane

  • Base: Triethylamine (2.2 equiv.) or sodium bicarbonate

  • Temperature: 0–25°C (to minimize side reactions)

  • Time: 4–6 hours

Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine, followed by water to neutralize residual acid. The organic layer is dried over Na₂SO₄ and concentrated under vacuum. Crude product purification via recrystallization (ethanol/water) yields 2,6-dichloro-N-(2-chloroethyl)benzamide with 85–92% purity .

One-Pot Synthesis via Sequential Chlorination and Amidation

A scalable one-pot method, derived from [CN103113236A], integrates chlorination and amidation steps without isolating intermediates (Table 1).

Step 1: Chlorination of 2,6-Dichlorotoluene
2,6-Dichlorotoluene undergoes side-chain chlorination using Cl₂ gas under UV light, producing 2,6-dichlorobenzal chloride . This intermediate is hydrolyzed to 2,6-dichlorobenzoyl chloride via reflux with aqueous HCl (12 M, 8 hours).

Step 2: Amidation with 2-Chloroethylamine
The crude acyl chloride is treated with 2-chloroethylamine (1.1 equiv.) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.5 mol%). The reaction proceeds at 85°C for 10–15 hours, achieving 94–99% yield after vacuum distillation.

Table 1: Optimization of One-Pot Synthesis

ParameterCondition 1Condition 2Condition 3
Catalyst Loading0.5 mol%1.0 mol%0.3 mol%
Reaction Time (h)151020
Yield (%)999694
Purity (HPLC, %)99.9299.8899.38

Data sourced from [CN103113236A] and [JP3126834B2].

Catalytic Systems and Solvent Effects

Phase-Transfer Catalysts (PTCs)

Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates by solubilizing ionic species in organic phases. In [CN103113236A], PTCs reduced etherification reaction times from 24 hours to 10–15 hours while improving yields by 15–20%.

Solvent Selection

  • Toluene: Preferred for high-boiling-point reactions (85–95°C), enabling easy separation via distillation.

  • Dichloromethane: Ideal for low-temperature (0–5°C) amidation, minimizing thermal degradation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance safety and efficiency. For example, [JP3126834B2] describes a tubular reactor where 2,6-dichlorobenzoyl chloride and 2-chloroethylamine are mixed at controlled flow rates (10 L/min), achieving 99% conversion in 30 minutes.

Waste Management

  • Acid Waste: Neutralized with NaOH to form NaCl, which is precipitated and filtered.

  • Organic Solvents: Recycled via fractional distillation, reducing costs by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts:

  • N,N-di(2-chloroethyl)benzamide: Forms via over-alkylation. Mitigated by maintaining a 1:1 molar ratio of acyl chloride to amine.

  • Hydrolysis Products: Controlled by using anhydrous solvents and molecular sieves.

Purification Techniques

  • Vacuum Distillation: Effective for separating high-boiling-point amides (bp: 210–220°C at 0.1 mmHg).

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves impurities, yielding >99.5% purity .

Q & A

Q. How is the molecular structure of 2,6-dichloro-N-(2-chloroethyl)benzamide determined experimentally?

Methodological Answer:

  • X-ray Crystallography : Primary method for resolving bond lengths, angles, and spatial arrangement. For example, substituent effects on amide geometry can be analyzed using monoclinic crystal systems (e.g., P2₁/n symmetry observed in related benzamide derivatives) .
  • Spectroscopic Techniques :
    • Mass Spectrometry (EI) : Provides molecular weight confirmation (e.g., m/z 190.027 for the parent ion) and fragmentation patterns .
    • NMR : Assigns proton environments (e.g., aromatic protons in dichlorophenyl groups resonate at δ 7.3–7.7 ppm in DMSO-d₆) .

Q. What are the recommended synthesis protocols for this compound?

Methodological Answer:

  • Stepwise Amidation : React 2,6-dichlorobenzoyl chloride with 2-chloroethylamine under anhydrous conditions (e.g., THF, 0°C to room temperature).
  • Safety Considerations :
    • Use glove boxes for handling toxic intermediates (e.g., chlorinated amines) .
    • Employ Schlenk lines for moisture-sensitive steps to avoid hydrolysis .

Q. How are safety protocols implemented during experimental handling?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, N95 masks, and chemical-resistant aprons to prevent dermal/ocular exposure .
  • Waste Management : Segregate halogenated organic waste for incineration to minimize environmental contamination .

Q. What analytical techniques validate purity and stability?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed amides) using C18 columns and UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C for similar benzamides) .

Q. How do substituents influence reactivity in benzamide derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects : Chlorine atoms at the 2,6-positions increase electrophilicity of the carbonyl group, facilitating nucleophilic substitution (e.g., with amines or thiols) .
  • Steric Hindrance : Ortho-chloro groups reduce rotational freedom, stabilizing planar amide conformations critical for crystallinity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for novel derivatives?

Methodological Answer:

  • Variables : Temperature, solvent polarity, and catalyst loading (e.g., 2³ factorial design to screen yields) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., maximizing yield while minimizing byproducts like dichlorobenzoic acid) .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated bond angles (e.g., C–N–C in amide groups) with experimental X-ray data to identify discrepancies from lattice packing effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) influencing crystal packing .

Q. What strategies improve regioselectivity in halogenated benzamide synthesis?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., amides) to control chlorination sites .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics for selective mono-/di-substitution .

Q. How can AI-driven simulations predict reaction pathways for scale-up?

Methodological Answer:

  • Quantum Chemical Workflows : Employ tools like COMSOL Multiphysics to model activation energies and transition states .
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvent-catalyst pairs (e.g., DMF with K₂CO₃ for amidation) .

Q. What methodologies assess polymorphic forms and their bioactivity?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures .
  • In Silico Docking : Screen polymorphs against target proteins (e.g., kinase inhibitors) to correlate crystal packing with binding affinity .

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